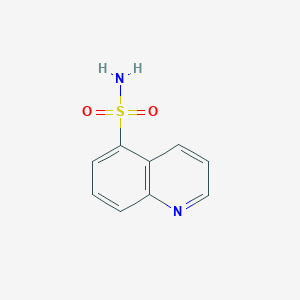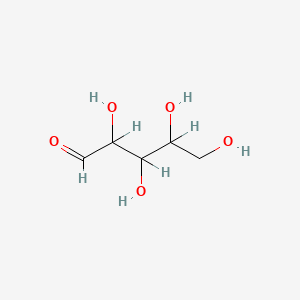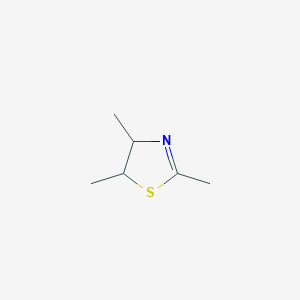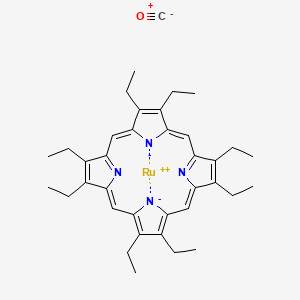
Quinoline-5-sulfonamide
Overview
Description
Quinoline-5-sulfonamide is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a sulfonamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of quinoline-5-sulfonyl chloride with amines. For instance, 8-hydroxy- and 8-methoxyquinoline-5-sulfonyl chlorides can react with acetylene derivatives of amines to produce acetylene derivatives of this compound . Another method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under anhydrous acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvents that can be recycled and reused to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring system.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic azides, acetylene derivatives, and various catalysts. Reaction conditions often involve the use of solvents like anhydrous acetonitrile and the application of microwave or ultraviolet irradiation to promote the reactions .
Major Products Formed
The major products formed from the reactions of this compound include hybrid systems containing quinoline and 1,2,3-triazole systems, as well as various acetylene derivatives .
Scientific Research Applications
Quinoline-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It has shown significant anticancer and antibacterial activities.
Neurotherapeutics: Quinoline-sulfonamides have been studied as multi-targeting neurotherapeutics for cognitive decline, showing potential as inhibitors of cholinesterase and monoamine oxidase.
Industrial Chemistry: The compound is used in the synthesis of various bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, in the treatment of Alzheimer’s disease, quinoline-sulfonamides act as dual inhibitors of cholinesterase and monoamine oxidase, enhancing neurotransmitter levels and improving cognitive function . The compound’s efficacy in anticancer applications is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death .
Comparison with Similar Compounds
Quinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-5-sulfonyl Chloride: Used as an intermediate in the synthesis of this compound.
Quinolines and Quinolones: These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.
This compound stands out due to its unique combination of sulfonamide and quinoline functionalities, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
quinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIGANEUNBVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415913-05-2 | |
| Record name | quinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















